molecular formula C20H23N3O5S B11523851 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B11523851
M. Wt: 417.5 g/mol
InChI Key: YTHUTZUBPJBWAR-KGENOOAVSA-N
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Description

1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a benzenesulfonyl group, a piperidine ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Hydrazide: A simpler analog with similar functional groups but lacking the piperidine ring.

    4-Methylsulfonylbenzylamine: Another compound with a sulfonyl group but different structural features.

Uniqueness

1-(BENZENESULFONYL)-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its combination of a benzenesulfonyl group, a piperidine ring, and a hydrazide linkage, which confer specific chemical and biological properties .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-28-19-13-15(7-8-18(19)24)14-21-22-20(25)16-9-11-23(12-10-16)29(26,27)17-5-3-2-4-6-17/h2-8,13-14,16,24H,9-12H2,1H3,(H,22,25)/b21-14+

InChI Key

YTHUTZUBPJBWAR-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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